![molecular formula C12H16Cl3NS B1457777 3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride CAS No. 1864062-66-7](/img/structure/B1457777.png)
3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride
Overview
Description
“3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride” is an organic compound with the molecular formula C12H16Cl3NS. It has a molecular weight of 312.69 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a sulfanyl group linked to a 2,6-dichlorophenyl group .Scientific Research Applications
Alzheimer’s Disease Research
A study by Rehman et al. (2018) investigated the synthesis of new N-substituted derivatives of a compound structurally related to 3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride. These compounds were evaluated as potential drug candidates for Alzheimer’s disease, showing promise in enzyme inhibition activity against acetyl cholinesterase.
Corrosion Inhibition
A 1991 study by Sankarapapavinasam et al. explored the use of piperidine derivatives, including those structurally similar to 3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride, as corrosion inhibitors for copper in sulfuric acid. These compounds demonstrated varying efficiencies in retarding corrosion processes.
Synthesis of Functionalized Compounds
In 2019, Egorov et al. synthesized a range of secondary and primary amines, including piperidine, under mild conditions. The study's findings contribute to the broader understanding of chemical reactions involving compounds similar to 3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride.
Antimicrobial Research
Patel et al. (2012) investigated the synthesis and antimicrobial activity of compounds based on piperidines. These compounds were evaluated against various bacterial and fungal strains, indicating potential as novel antimicrobial agents.
Piperidine Derivatives in Neuroleptic Agents
A study focused on the metabolism of a dopamine D(4)-selective antagonist, which involves a compound structurally related to 3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride, was conducted by Zhang et al. (2000). The study provides insights into the metabolic pathways and potential applications in treating schizophrenia.
properties
IUPAC Name |
3-[(2,6-dichlorophenyl)sulfanylmethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NS.ClH/c13-10-4-1-5-11(14)12(10)16-8-9-3-2-6-15-7-9;/h1,4-5,9,15H,2-3,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDJDHQISJXMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CSC2=C(C=CC=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



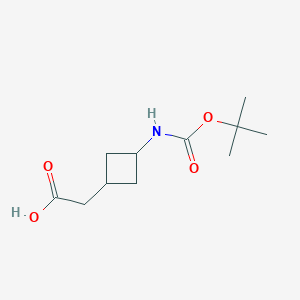

![2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline](/img/structure/B1457698.png)


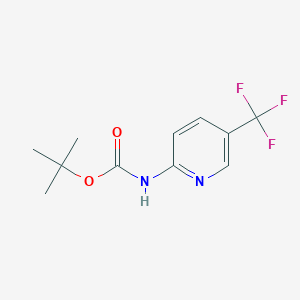
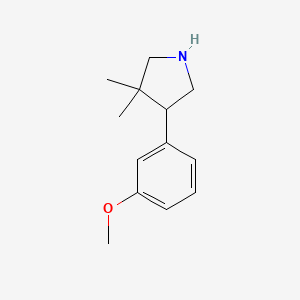
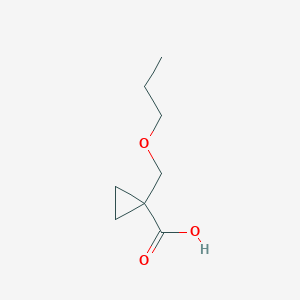


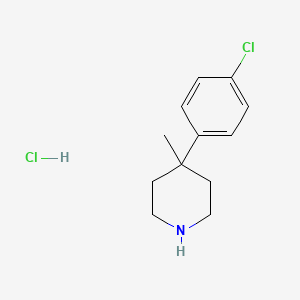
![[3-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B1457713.png)
![2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1457716.png)
![[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1457717.png)